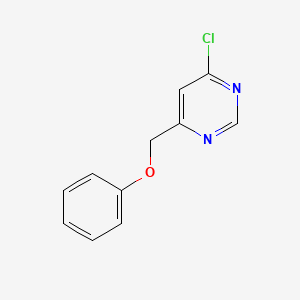

4-Chloro-6-(phenoxymethyl)pyrimidine

説明

科学的研究の応用

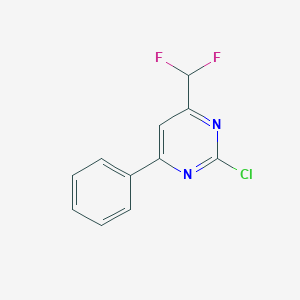

Synthesis of Pyrimidine Derivatives

4-Chloro-6-(phenoxymethyl)pyrimidine: serves as a key intermediate in the regioselective synthesis of new pyrimidine derivatives. Utilizing organolithium reagents, researchers can introduce various aryl, alkyl, or heteroaryl groups into the pyrimidine ring, which is crucial for creating compounds with potential antibacterial and antimicrobial activities .

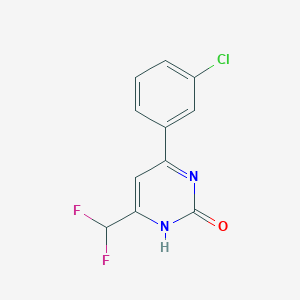

Development of Anti-Inflammatory Agents

The compound’s derivatives have been explored for their anti-inflammatory properties. Substituted phenyl moieties, such as 4-chlorophenyl, at the amide bond of the pyrimidine scaffold, have shown to increase inhibitory effects, indicating its potential in developing new anti-inflammatory drugs .

Creation of Hydrophobic Side Chains

In the realm of medicinal chemistry, the introduction of hydrophobic side chains to the pyrimidine ring can enhance the binding affinity with serotonin (5-HT) receptor sites. This modification is expected to improve the efficacy of the compound in interacting with biological targets .

Nucleophilic Aromatic Substitution Reactions

The electron-deficient character of the pyrimidine ring in 4-Chloro-6-(phenoxymethyl)pyrimidine makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. This property is exploited to synthesize a wide variety of pyrimidine derivatives, starting from halopyrimidines .

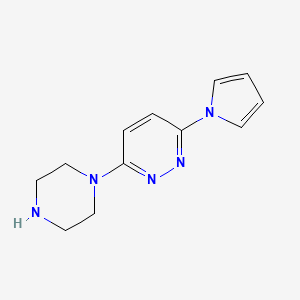

Synthesis of Pyrrolo[2,3-d]pyrimidines

This compound is also used in the synthesis of pyrrolo[2,3-d]pyrimidines, which are structurally similar to purine and exhibit a wide range of biological activities. These activities include antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory effects. Moreover, derivatives of 7-deazapurine, a pyrrolo[2,3-d]pyrimidine, have been reported as inhibitors of various kinases, making them valuable in drug discovery .

Exploration of JAK2 Inhibitors

New pyrrolo[2,3-d]pyrimidine-6-carboxamides synthesized from 4-Chloro-6-(phenoxymethyl)pyrimidine derivatives have been investigated as potential JAK2 inhibitors. These inhibitors could play a significant role in the treatment of myeloproliferative disorders .

将来の方向性

作用機序

Target of Action

4-Chloro-6-(phenoxymethyl)pyrimidine is a pyrimidine derivative . Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Result of Action

It is known that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Action Environment

The broad application of suzuki–miyaura coupling, a process in which 4-chloro-6-(phenoxymethyl)pyrimidine may be involved, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

特性

IUPAC Name |

4-chloro-6-(phenoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-11-6-9(13-8-14-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTSKOFSFVCRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

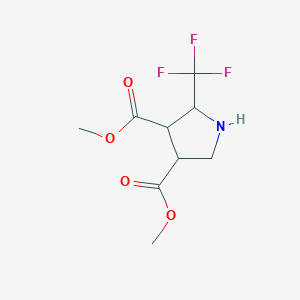

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

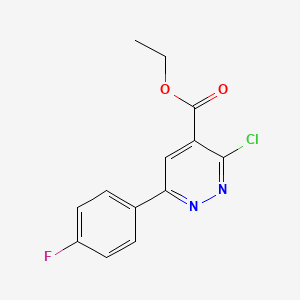

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)

![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)

![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)

![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)

![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)